molecular formula C26H27N3O4S B11282225 2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11282225
M. Wt: 477.6 g/mol
InChI Key: BXJJRCHGJJELED-UHFFFAOYSA-N
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Description

2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiophene moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Propoxyphenyl Group: This step can be carried out through a nucleophilic substitution reaction, where the propoxyphenyl group is introduced using a suitable halide or sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated imidazolidinone derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazolidinone derivatives have shown efficacy.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring and thiophene moiety could play crucial roles in binding to these targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the thiophene moiety and the propoxyphenyl group distinguishes 2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide from other similar compounds. These groups may confer unique electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C26H27N3O4S/c1-3-13-33-21-11-9-19(10-12-21)27-24(30)16-23-25(31)29(20-7-4-6-18(2)15-20)26(32)28(23)17-22-8-5-14-34-22/h4-12,14-15,23H,3,13,16-17H2,1-2H3,(H,27,30)

InChI Key

BXJJRCHGJJELED-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC(=C4)C

Origin of Product

United States

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